Anti-inflammatory Potency of 4-(Methylsulfonyl)aniline Derivatives vs. Diclofenac Sodium
Compounds incorporating the 4-(methylsulfonyl)aniline pharmacophore demonstrate statistically significant superior anti-inflammatory activity compared to diclofenac sodium in an in vivo rat paw edema model. Specifically, compounds 11 and 14 exhibited significantly higher edema reduction than diclofenac sodium (3 mg/kg) during the 120–300 minute time interval [1].
| Evidence Dimension | In vivo anti-inflammatory efficacy (paw edema reduction) |
|---|---|
| Target Compound Data | Significantly higher than diclofenac sodium (p < 0.05) at 120–300 min |
| Comparator Or Baseline | Diclofenac sodium, 3 mg/kg |
| Quantified Difference | Statistically significant superior effect at 120–300 min |
| Conditions | Rat egg-white induced edema model; dose equivalent to 3 mg/kg diclofenac sodium |
Why This Matters
This class-level evidence demonstrates that the 4-(methylsulfonyl)aniline moiety, when incorporated into NSAID scaffolds, can yield anti-inflammatory agents with superior in vivo efficacy relative to a standard-of-care comparator, highlighting the pharmacophoric value of the methylsulfonyl group.
- [1] Mahdi, M. F., & Mohammed, M. H. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1763. View Source
